An In-depth Technical Guide to the Chemical Properties of 3-Bromo-6-methyl-5-nitropyridin-2-amine
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-6-methyl-5-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and reactivity of 3-Bromo-6-methyl-5-nitropyridin-2-amine. It also explores its potential biological significance based on the activities of structurally related compounds. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates available information and provides expert analysis to support research and development efforts.
Core Chemical Properties
3-Bromo-6-methyl-5-nitropyridin-2-amine, with the CAS number 150935-62-9, is a substituted pyridine derivative.[1][2][3][4][5] Its core chemical identifiers and physicochemical properties are summarized in the table below. It is important to note that while some properties like molecular formula and weight are well-established, others such as melting and boiling points have limited and sometimes conflicting reports for structurally similar isomers. The data presented here is the most accurate representation based on available supplier information for the specified CAS number.
| Property | Value | Source(s) |
| CAS Number | 150935-62-9 | [1][2][3][4][5] |
| Molecular Formula | C₆H₆BrN₃O₂ | [1][2][3][4][6] |
| Molecular Weight | 232.03 g/mol | [1][3][6] |
| Appearance | Likely a solid | [7][8] |
| Melting Point | 199-202°C (for a related compound) | [9] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
Synthesis and Reactivity
Synthetic Approach
Caption: A plausible synthetic pathway for 3-Bromo-6-methyl-5-nitropyridin-2-amine.
Potential Reactivity: Suzuki-Miyaura Cross-Coupling
The presence of a bromine atom on the pyridine ring suggests that 3-Bromo-6-methyl-5-nitropyridin-2-amine is a suitable candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds.[10][11] The amino group on the pyridine ring can sometimes interfere with the palladium catalyst; however, with the appropriate choice of catalyst, ligand, and base, high yields can often be achieved without needing to protect the amine.[11][12]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol adapted from procedures for structurally similar bromo-amino-pyridines and can serve as a starting point for the Suzuki-Miyaura coupling of 3-Bromo-6-methyl-5-nitropyridin-2-amine.[10][11][13][14]
-
Reaction Setup: In a dry reaction vessel, combine 3-Bromo-6-methyl-5-nitropyridin-2-amine (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), and a base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Catalyst and Ligand: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) several times.
-
Solvent: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-110°C) and monitor the reaction progress using TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Properties (Predicted)
While experimental spectra for 3-Bromo-6-methyl-5-nitropyridin-2-amine are not available, the expected spectroscopic features can be predicted based on its functional groups.
3.1. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups:[15][16]
-
N-H Stretching: As a primary amine, two bands are expected in the 3300-3500 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching bands would appear around 3000-3100 cm⁻¹, and aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.
-
N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands are expected around 1550-1500 cm⁻¹ and 1365-1315 cm⁻¹, respectively.
-
C=C and C=N Stretching (Pyridine Ring): These vibrations typically appear in the 1600-1450 cm⁻¹ region.
-
N-H Bending: A bending vibration for the primary amine is expected around 1650-1580 cm⁻¹.
-
C-N Stretching: The aromatic C-N stretching band should be in the 1335-1250 cm⁻¹ range.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Proton: A singlet for the proton on the pyridine ring.
-
Amine Protons: A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.
-
Methyl Protons: A singlet for the -CH₃ protons.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals for the carbons of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating amino and methyl groups, as well as the bromine atom.[17]
-
3.3. Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural isotopic abundance of ⁷⁹Br and ⁸¹Br is approximately 1:1). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other fragments.
Potential Biological Activity and Signaling Pathways
There is no direct evidence in the searched literature detailing the biological activity of 3-Bromo-6-methyl-5-nitropyridin-2-amine. However, the pyridine and nitropyridine moieties are "privileged structures" in medicinal chemistry, frequently found in FDA-approved drugs and biologically active compounds.[18][19][20][21][22]
4.1. Kinase Inhibition
Many pyridine-containing compounds are known to function as kinase inhibitors.[23][24][25][26] Kinases, such as receptor tyrosine kinases (RTKs), play crucial roles in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[20][25] Dysregulation of these pathways is a hallmark of cancer. Therefore, it is plausible that 3-Bromo-6-methyl-5-nitropyridin-2-amine or its derivatives could exhibit inhibitory activity against various kinases, such as Janus kinases (JAKs) or tyrosine kinases (e.g., TYK2, Met).[23][27]
Caption: A diagram illustrating the potential mechanism of a pyridine-based kinase inhibitor.
Conclusion
3-Bromo-6-methyl-5-nitropyridin-2-amine is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors. While specific experimental data on its properties and reactivity are scarce, this guide provides a solid foundation for researchers by summarizing its known characteristics, proposing viable synthetic and reaction pathways, predicting its spectroscopic features, and contextualizing its potential biological relevance. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this promising molecule.
References
- 1. 150935-62-9 | MFCD00091868 | 3-Bromo-6-methyl-5-nitropyridin-2-amine [aaronchem.com]
- 2. ksdsu.gsbihar.online [ksdsu.gsbihar.online]
- 3. 150935-62-9|3-Bromo-6-methyl-5-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 4. 3-bromo-6-methyl-5-nitropyridin-2-amine150935-62-9,Purity98%_PRAGMETIS PHARMASERVE LLP [molbase.com]
- 5. arctomsci.com [arctomsci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. cynorlaboratories.com [cynorlaboratories.com]
- 8. Cas 186593-42-0,3-BROMO-2-METHYL-5-NITROPYRIDINE | lookchem [lookchem.com]
- 9. 6 Bromo 3 Nitropyridin 2 Amine Acid Liquid Manufacturers and Suppliers from Hyderabad [srinnovationsindia.co.in]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. mdpi.com [mdpi.com]
- 18. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]
- 20. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. granulesindia.com [granulesindia.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]





